molecular formula C10H8BrNO B11875323 (6-Bromoisoquinolin-3-yl)methanol

(6-Bromoisoquinolin-3-yl)methanol

Cat. No.: B11875323
M. Wt: 238.08 g/mol
InChI Key: SVROANRAODJATE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Bromoisoquinolin-3-yl)methanol: is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 g/mol It is a derivative of isoquinoline, featuring a bromine atom at the 6th position and a hydroxymethyl group at the 3rd position of the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromoisoquinolin-3-yl)methanol typically involves the bromination of isoquinoline followed by the introduction of a hydroxymethyl group. One common method includes:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (6-Bromoisoquinolin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: (6-Bromoisoquinolin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of pharmaceuticals. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: The compound can be used in the development of specialty chemicals and materials. Its brominated structure may impart unique properties to polymers or other industrial products.

Mechanism of Action

The mechanism of action of (6-Bromoisoquinolin-3-yl)methanol and its derivatives depends on the specific biological target or applicationFor example, derivatives of isoquinoline have been studied for their ability to inhibit enzymes involved in disease pathways, such as kinases or proteases .

Comparison with Similar Compounds

Uniqueness: (6-Bromoisoquinolin-3-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the isoquinoline ring.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

(6-bromoisoquinolin-3-yl)methanol

InChI

InChI=1S/C10H8BrNO/c11-9-2-1-7-5-12-10(6-13)4-8(7)3-9/h1-5,13H,6H2

InChI Key

SVROANRAODJATE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1Br)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.